molecular formula C17H22N4O4S B14871175 1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one

1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one

Cat. No.: B14871175
M. Wt: 378.4 g/mol
InChI Key: FAQYDGOFUHVDEZ-UHFFFAOYSA-N
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Description

1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethyl and methyl groups: Alkylation reactions using ethylating and methylating agents.

    Attachment of the piperazine moiety: Nucleophilic substitution reactions with piperazine derivatives.

    Sulfonylation: Introduction of the methylsulfonyl group using sulfonylating agents such as methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one: can be compared with other naphthyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the methylsulfonyl group and the piperazine moiety, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C17H22N4O4S

Molecular Weight

378.4 g/mol

IUPAC Name

1-ethyl-7-methyl-3-(4-methylsulfonylpiperazine-1-carbonyl)-1,8-naphthyridin-4-one

InChI

InChI=1S/C17H22N4O4S/c1-4-19-11-14(15(22)13-6-5-12(2)18-16(13)19)17(23)20-7-9-21(10-8-20)26(3,24)25/h5-6,11H,4,7-10H2,1-3H3

InChI Key

FAQYDGOFUHVDEZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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